molecular formula C6H6BrN3 B6210683 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 2105570-12-3

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No. B6210683
CAS RN: 2105570-12-3
M. Wt: 200
InChI Key:
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Description

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile (2-BMPA) is a small molecule that is widely used in scientific research. It has been used in a variety of studies, ranging from organic synthesis to drug discovery. 2-BMPA is a useful compound due to its unique properties, such as its high reactivity and its ability to form stable complexes with other molecules.

Scientific Research Applications

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile has been used in a wide variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of molecules, such as drugs and other small molecules. It has also been used as a reagent in the synthesis of polymers and other materials. Additionally, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile has been used in a variety of biological studies, such as studies of the mechanism of action of drugs, studies of the structure and function of proteins, and studies of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is not fully understood. However, it is believed that it acts as a proton donor, which allows it to form stable complexes with other molecules. Additionally, it is believed that it may act as an electron acceptor, which allows it to interact with other molecules and form stable complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile are not fully understood. However, it has been shown to interact with a variety of proteins and other molecules, and it has been shown to have an effect on the structure and function of proteins. Additionally, it has been shown to have an effect on the activity of enzymes, and it has been shown to have an effect on the expression of genes.

Advantages and Limitations for Lab Experiments

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic, and it is relatively non-volatile. However, it is relatively expensive, and it is relatively reactive, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile. One potential direction is to further investigate its mechanism of action, to better understand how it interacts with other molecules and affects biochemical and physiological processes. Additionally, further research could be done to investigate its potential applications, such as its use in drug discovery and in the synthesis of other molecules. Finally, further research could be done to investigate its potential toxicity, to better understand its safety profile.

Synthesis Methods

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile can be synthesized through a variety of methods. The most common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with bromoacetone in the presence of a base. This reaction is usually carried out in a solvent such as ethanol or methanol. The reaction yields 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile as the major product, with minor amounts of other products such as the bromide and bromoacetone. Other methods of synthesis include the reaction of bromoacetone with amines, the reaction of bromoacetone with aldehydes, and the reaction of bromoacetone with other carboxylic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile involves the reaction of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base to form the corresponding pyrazole intermediate, which is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde", "malononitrile", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is reacted with malononitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, in anhydrous ethanol or another suitable solvent to form the corresponding pyrazole intermediate.", "Step 2: The pyrazole intermediate is then treated with acetic anhydride in the presence of a base, such as triethylamine or pyridine, in anhydrous dichloromethane or another suitable solvent to yield the final product, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile." ] }

CAS RN

2105570-12-3

Product Name

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

Molecular Formula

C6H6BrN3

Molecular Weight

200

Purity

95

Origin of Product

United States

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